

A Comparative Guide to the Structural Isomers of 1-Hydroxycyclohexanecarboxylic Acid

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Compound of Interest

Compound Name: **1-Hydroxycyclohexanecarboxylic acid**

Cat. No.: **B072880**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and physicochemical comparison of **1-Hydroxycyclohexanecarboxylic acid** and its positional and geometric isomers. The information presented is intended to support research and development activities where the selection of a specific isomer with desired properties is critical. All quantitative data is summarized for easy comparison, and generalized experimental protocols for key analytical techniques are provided.

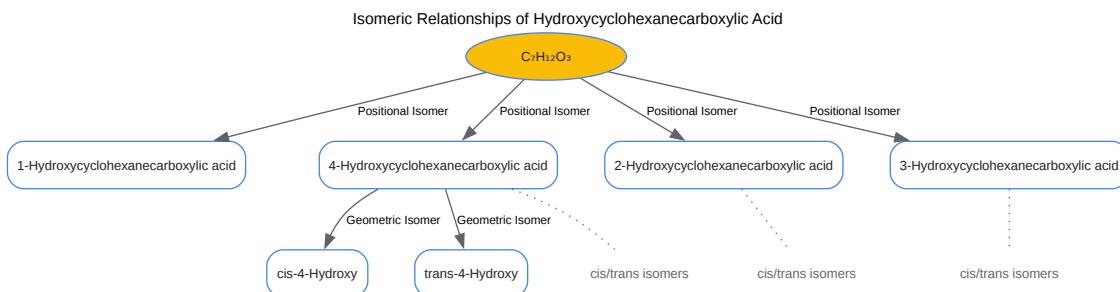
Physicochemical Properties of Hydroxycyclohexanecarboxylic Acid Isomers

The following table summarizes key physicochemical properties of **1-Hydroxycyclohexanecarboxylic acid** and its isomers. These properties are crucial for understanding the behavior of these compounds in various experimental and physiological settings.

Property	1- Hydroxycyclohexanecarboxylic acid	2- Hydroxycyclohexanecarboxylic acid (mixture of diastereomers)	3- Hydroxycyclohexanecarboxylic acid (mixture of diastereomers)	cis-4- Hydroxycyclohexanecarboxylic acid	trans-4- Hydroxycyclohexanecarboxylic acid
Molecular Formula	C ₇ H ₁₂ O ₃	C ₇ H ₁₂ O ₃	C ₇ H ₁₂ O ₃	C ₇ H ₁₂ O ₃	C ₇ H ₁₂ O ₃
Molecular Weight	144.17 g/mol	144.17 g/mol	144.17 g/mol	144.17 g/mol	144.17 g/mol
Melting Point (°C)	107-108[1]	Not available	130-132	150[1]	145[2]
Boiling Point (°C)	299.3 at 760 mmHg[1]	Not available	307.9 (Predicted)	115 (at 8 Torr)[1][3]	308[2]
pKa	Not available	Not available	4.71 (Predicted)	4.836 (at 25°C)[1][3]	4.687 (at 25°C)[2]
CAS Number	1123-28-0[1]	609-69-8[4]	606488-94-2	3685-22-1[3]	3685-26-5[2]

Isomeric Relationships

The isomers of hydroxycyclohexanecarboxylic acid can be categorized based on the position of the hydroxyl group and their stereochemistry. The following diagram illustrates these relationships.

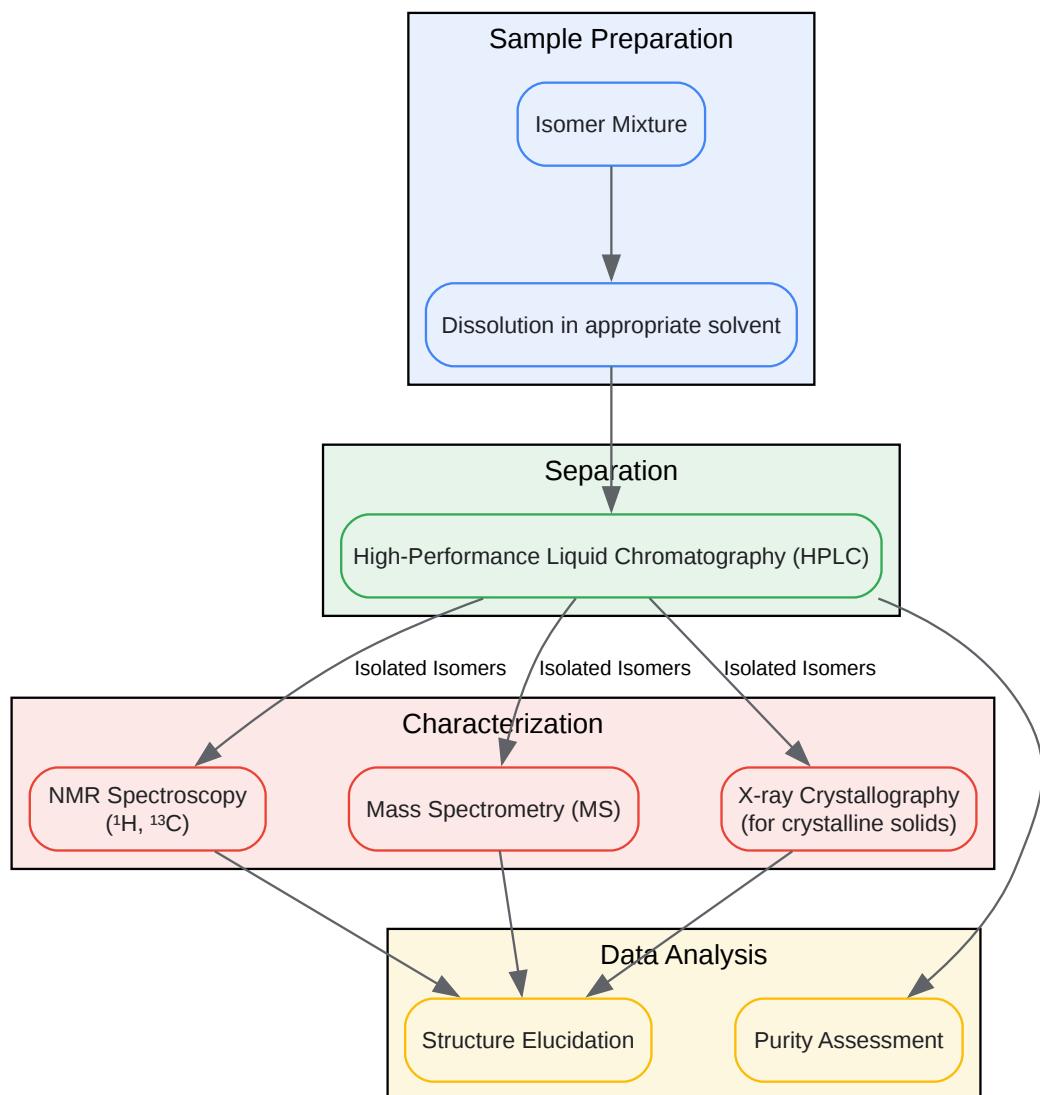
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Caption: Isomeric relationships of hydroxycyclohexanecarboxylic acid.

Experimental Workflow for Isomer Analysis

The separation and characterization of hydroxycyclohexanecarboxylic acid isomers typically involve a multi-step process combining chromatographic and spectroscopic techniques. The following diagram outlines a general experimental workflow.

General Experimental Workflow for Isomer Analysis

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Caption: A general experimental workflow for isomer separation and analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited in the workflow are provided below.

These are generalized protocols and may require optimization for specific isomers and instrumentation.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Objective: To separate the different isomers of hydroxycyclohexanecarboxylic acid.

Methodology:

- Column Selection: A reversed-phase C18 column is a suitable starting point. For enhanced separation of positional isomers, a phenyl-hexyl or cyano (CN) column may offer different selectivity. Chiral stationary phases would be required for the separation of enantiomers.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the mobile phase should be controlled to ensure consistent ionization of the carboxylic acid group.
- Detection: UV detection at a low wavelength (e.g., 210 nm) is commonly used for compounds lacking a strong chromophore.
- Sample Preparation: Dissolve the isomer mixture in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
- Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area for each separated isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To determine the chemical structure and stereochemistry of the isolated isomers.

Methodology:

- Sample Preparation: Dissolve a few milligrams of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment).
- ¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum to determine the number of different proton environments, their chemical shifts, and coupling constants. This information helps to establish the connectivity of the atoms.
- ¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum to determine the number of different carbon environments.
- 2D NMR Spectroscopy (COSY, HSQC, HMBC): If necessary, perform 2D NMR experiments to establish detailed correlations between protons and carbons, confirming the overall structure. For stereochemical assignments, NOESY or ROESY experiments can be valuable.
- Data Analysis: Interpret the chemical shifts, coupling constants, and correlations to elucidate the precise structure of each isomer.

X-ray Crystallography for Unambiguous Structure Determination

Objective: To obtain the precise three-dimensional structure of a crystalline isomer.

Methodology:

- Crystal Growth: Grow single crystals of the purified isomer of sufficient size and quality. This can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
- Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected using a detector.
- Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to best fit the experimental data.
- Data Analysis: The final refined structure provides highly accurate bond lengths, bond angles, and stereochemical information, allowing for unambiguous identification of the

isomer.

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